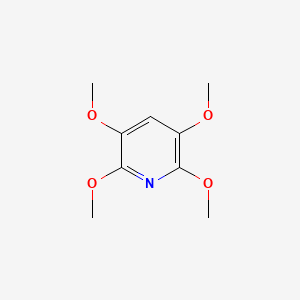

2,3,5,6-Tetramethoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

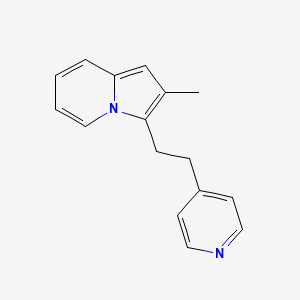

2,3,5,6-Tetramethoxypyridine is a chemical compound with the molecular formula C9H13NO4 . It is used for research purposes.

Synthesis Analysis

New polyheteroarylenes (polydiimidazopyridines) based on 2,3,5,6-tetraaminopyridine were synthesized in a 84% PPA solution using procedures described in detail in the literature .

Molecular Structure Analysis

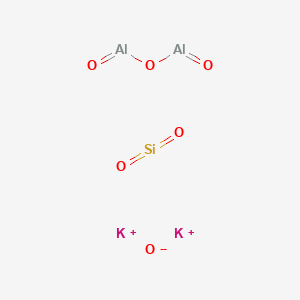

The molecular structure of 2,3,5,6-Tetramethoxypyridine consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetramethoxypyridine include a molecular weight of 199.204 Da and a monoisotopic mass of 199.084457 Da .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications : Terpyridines, including "2,3,5,6-Tetramethoxypyridine" derivatives, are used in various research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. They are involved in a broad range of reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their versatility in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).

Electrocatalytic Synthesis : The compound has been synthesized electrocatalytically, indicating its potential for efficient production in industrial settings. This synthesis process achieved high product yield and purity under controlled conditions, showcasing its applicability in chemical manufacturing (Xue Ying-Hua, 2007).

Synthesis of Imidazopyridines : "2,3,5,6-Tetramethoxypyridine" is useful in the synthesis of imidazopyridines, which are important in medicinal chemistry and material science. This highlights its role as a precursor in the synthesis of biologically and materially significant compounds (Bagdi, Santra, Monir, & Hajra, 2015).

Chelate Reagent Synthesis : It is involved in the synthesis of chelate reagents, such as in the formation of 2,3,5,6-tetra(2-pyridyl) pyrazine via reactions with cobalt ions. This application is significant in coordination chemistry and the development of new materials (Okamoto, Ogura, & Kinoshita, 1984).

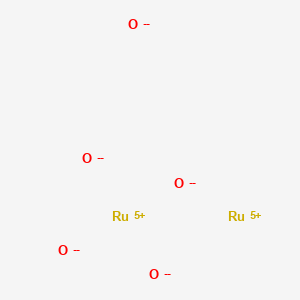

Coordination Chemistry : The compound plays a role in the coordination chemistry of derivatives, being utilized as bridging ligands in the synthesis of dimeric and polymetallic complexes. This is important for understanding metal-metal bonding and developing new metal complexes (Rawson & Winpenny, 1995).

Prion Inhibition Research : Derivatives of "2,3,5,6-Tetramethoxypyridine" have been studied for their bioactivity in inhibiting prion replication, indicating potential therapeutic applications in prion diseases (May et al., 2007).

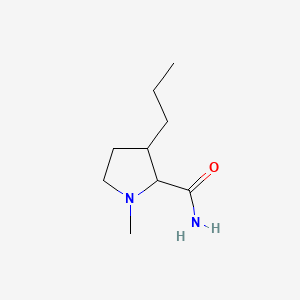

Pharmaceutical Development : The compound's derivatives are investigated for their role in the prevention and treatment of diseases such as osteoporosis. This illustrates its potential in drug development and therapeutic applications (Hutchinson et al., 2003).

Wirkmechanismus

Target of Action

It is known to participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2,3,5,6-Tetramethoxypyridine may interact with a metal catalyst and other organic groups to form new carbon-carbon bonds

Biochemical Pathways

It has been found to be involved in the synthesis of 2,3,5,6-tetramethylpyrazine (tmp), a compound with potential dietotherapy functions . The exact pathways and their downstream effects are subject to ongoing research.

Result of Action

Its derivative, 2,3,5,6-tetramethylpyrazine, has been shown to suppress the expression of certain proteins in colon cancer cells, suggesting potential anti-cancer effects .

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-11-6-5-7(12-2)9(14-4)10-8(6)13-3/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWPLXLOLLTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.